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Compound of Interest

Compound Name: 2-(3-Methoxyphenyl)pyridine

Cat. No.: B3180920 Get Quote

In the landscape of modern medicinal chemistry, the 2-arylpyridine motif stands out as a

privileged scaffold, consistently appearing in a multitude of biologically active compounds and

approved pharmaceuticals.[1][2][3] Its significance lies in the unique combination of electronic

and steric properties conferred by the nitrogenous heterocycle and its appended aromatic

system. The pyridine ring, a bioisostere of benzene, introduces a hydrogen bond acceptor and

a basic center, enhancing solubility and offering a key interaction point with biological targets.

[1][2] 2-(3-Methoxyphenyl)pyridine is an exemplar of this class, incorporating a methoxy-

substituted phenyl ring that provides additional opportunities for molecular recognition and

metabolic modulation. This guide offers a comprehensive technical overview of its chemical

properties, synthesis, reactivity, and applications, providing a foundational resource for its

strategic deployment in research and drug discovery programs.

Part 1: Core Physicochemical and Spectroscopic
Profile
Understanding the fundamental properties of a molecule is the bedrock of its application in any

research endeavor. These characteristics dictate its behavior in reaction media, its potential for

purification, and its structural identity.

Structural and Physical Properties
2-(3-Methoxyphenyl)pyridine is typically encountered as an orange oil or liquid at room

temperature.[4] Its core structure consists of a pyridine ring substituted at the 2-position with a
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3-methoxyphenyl group. This arrangement results in a molecule with moderate polarity and a

calculated XLogP3 of 2.6, suggesting a balance between aqueous solubility and lipid

permeability, a crucial parameter in drug design.[5]

Property Value Source

Molecular Formula C₁₂H₁₁NO PubChem[5]

Molecular Weight 185.22 g/mol PubChem[5]

IUPAC Name 2-(3-methoxyphenyl)pyridine PubChem[5]

CAS Number 4373-58-4 PubChem[4][5]

Appearance Orange oil / liquid HFC[4]

Monoisotopic Mass 185.084063974 Da PubChem[5]

XLogP3 2.6 PubChem[5]

Boiling Point Not Available (N/A) HFC[4]

Melting Point Not Available (N/A) HFC[4]

Spectroscopic Signature
Spectroscopic analysis is essential for the unambiguous identification and characterization of

2-(3-Methoxyphenyl)pyridine. The following data, primarily from Nuclear Magnetic

Resonance (NMR) spectroscopy, provides a definitive fingerprint of the molecule.

¹H NMR (400 MHz, CDCl₃):[6]

δ 8.71 – 8.66 (m, 1H): Corresponds to the proton at the 6-position of the pyridine ring,

deshielded by the adjacent nitrogen atom.

δ 7.76 – 7.67 (m, 2H): A complex multiplet likely arising from protons on the pyridine ring

(positions 3 and 4 or 4 and 5).

δ 7.59 (dd, J = 2.4, 1.6 Hz, 1H): The proton at the 2'-position of the phenyl ring, appearing as

a doublet of doublets.
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δ 7.56 – 7.51 (m, 1H): A multiplet corresponding to a pyridine proton.

δ 7.37 (t, J = 8.0 Hz, 1H): The proton at the 5'-position of the phenyl ring, split into a triplet by

its two neighbors.

δ 7.24 – 7.18 (m, 1H): A multiplet likely corresponding to the remaining pyridine proton.

δ 6.97 (m, J = 8.4, 2.8, 1.0 Hz, 1H): The proton at the 4' or 6' position of the phenyl ring.

δ 3.88 (s, 3H): A sharp singlet characteristic of the methoxy (-OCH₃) group protons.

¹³C NMR (101 MHz, CDCl₃):[6]

δ 160.0, 157.1, 149.5, 140.8, 136.7, 129.7, 122.2, 120.7, 119.2, 115.0, 111.9: These signals

represent the twelve unique carbon atoms in the aromatic rings.

δ 55.3: This signal corresponds to the carbon atom of the methoxy group.

Part 2: Synthesis and Reactivity
The construction and functionalization of 2-(3-Methoxyphenyl)pyridine are central to its use

as a building block in larger, more complex molecules.

Preferred Synthetic Route: Suzuki-Miyaura Cross-
Coupling
The most prevalent and efficient method for synthesizing 2-arylpyridines is the Palladium-

catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is

favored in pharmaceutical development for its mild reaction conditions, broad functional group

tolerance, and high yields.

The synthesis of 2-(3-Methoxyphenyl)pyridine typically involves the coupling of a pyridine

electrophile (e.g., 2-chloropyridine or 2-bromopyridine) with 3-methoxyphenylboronic acid.
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Reactants

Reaction Conditions

2-Halopyridine
(X = Cl, Br)

Pd Catalyst
(e.g., Pd(PPh₃)₄)

 Oxidative
 Addition 

3-Methoxyphenylboronic acid
 Transmetalation 

2-(3-Methoxyphenyl)pyridine

 Reductive
 Elimination 

Base
(e.g., K₂CO₃, Na₂CO₃)

Solvent
(e.g., Toluene/Methanol)

Click to download full resolution via product page

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Exemplary Protocol: Synthesis via Suzuki-Miyaura Coupling[7]

Objective: To synthesize 2-(3-Methoxyphenyl)pyridine from 3-Methoxyphenylboronic acid

and a suitable 2-halopyridine.

Materials:

3-Methoxyphenylboronic acid (1.0 eq)

2-Chloropyridine (1.2 eq)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

Potassium carbonate (K₂CO₃) (2.0 eq)

Toluene and Methanol (solvent mixture)

Procedure:

To a reaction vessel equipped with a condenser and magnetic stirrer, add 3-

methoxyphenylboronic acid, potassium carbonate, and the palladium catalyst.

Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 15 minutes to establish an

inert atmosphere.

Add the degassed solvent mixture (e.g., toluene/methanol) followed by 2-chloropyridine

via syringe.

Heat the reaction mixture to 85°C and stir vigorously.[7]

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the reaction to room temperature and dilute with water and an

organic solvent (e.g., ethyl acetate).

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield pure 2-(3-
Methoxyphenyl)pyridine.

Causality and Trustworthiness: The use of an inert atmosphere is critical to prevent the

oxidation and deactivation of the Pd(0) catalyst. The base (K₂CO₃) is essential for activating

the boronic acid in the transmetalation step of the catalytic cycle. This self-validating protocol

ensures reproducibility by controlling these key parameters.

Reactivity Profile
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The chemical reactivity of 2-(3-Methoxyphenyl)pyridine is governed by the interplay of its two

constituent aromatic rings.

Key Reactive Sites

A: Pyridine Nitrogen
• Basic (pKa ~5)

• Nucleophilic
• Site for protonation, alkylation,

  and coordination to metals.

B: Methoxyphenyl Ring
• Electron-rich

• Activated for Electrophilic
  Aromatic Substitution (ortho/para).

C: Pyridine Ring
• Electron-deficient

• Generally deactivated to EAS
• Susceptible to Nucleophilic

  Aromatic Substitution.

Click to download full resolution via product page

Caption: Key reactive sites on the molecule.

Pyridine Nitrogen (Site A): The lone pair of electrons on the nitrogen atom makes it a

Brønsted-Lowry base and a nucleophile. It readily undergoes protonation in acidic media and

can be alkylated to form pyridinium salts. This nitrogen is also a key coordination site for

metal catalysts, which is fundamental to its role in building complex molecules.[8]

Methoxyphenyl Ring (Site B): The electron-donating methoxy group activates the phenyl ring

towards Electrophilic Aromatic Substitution (EAS), such as halogenation, nitration, or Friedel-

Crafts reactions.[8] The directing effect of the methoxy group favors substitution at the

positions ortho and para to it (positions 2', 4', and 6').

Pyridine Ring (Site C): In contrast to the phenyl ring, the pyridine ring is electron-deficient

due to the electronegativity of the nitrogen atom. This deactivates it towards EAS but makes

it susceptible to Nucleophilic Aromatic Substitution (NAS), particularly if a good leaving group

is present on the ring.[9]

Part 3: Applications in Drug Discovery and Materials
Science
The structural and chemical attributes of 2-(3-Methoxyphenyl)pyridine make it a valuable

precursor in the development of novel therapeutics and functional materials.
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A Scaffold for Biologically Active Molecules
The pyridine scaffold is a cornerstone of medicinal chemistry, found in hundreds of FDA-

approved drugs.[3] Its ability to engage in hydrogen bonding, its metabolic stability, and its

capacity to orient substituents in precise three-dimensional space make it an ideal platform for

designing enzyme inhibitors, receptor antagonists, and other therapeutic agents.

The 2-(3-Methoxyphenyl)pyridine core can be seen as a versatile starting point. The pyridine

nitrogen can interact with active site residues, while the methoxyphenyl ring can be further

functionalized to enhance potency, selectivity, and pharmacokinetic properties (ADME -

Absorption, Distribution, Metabolism, and Excretion).[9] The methoxy group itself can serve as

a hydrogen bond acceptor or be metabolically cleaved (O-demethylation) in vivo to reveal a

phenol, which can dramatically alter the compound's biological activity profile.

Building Block for Advanced Materials
Beyond pharmaceuticals, pyridine derivatives are used in the synthesis of ligands for

coordination chemistry, organic light-emitting diodes (OLEDs), and functional polymers. The

nitrogen atom provides a reliable coordination site for transition metals, enabling the

construction of complex catalysts and photoactive materials. The biaryl nature of 2-(3-
Methoxyphenyl)pyridine contributes to a rigid, conjugated system that can be exploited in the

design of organic electronics.

Conclusion
2-(3-Methoxyphenyl)pyridine is more than a simple chemical compound; it is a strategically

important building block with a rich profile of chemical properties and a wide array of potential

applications. Its synthesis is well-established through robust methods like the Suzuki-Miyaura

coupling, and its reactivity is well-understood, offering multiple handles for further chemical

modification. For researchers in drug discovery and materials science, a thorough

understanding of this scaffold's technical attributes is the first step toward unlocking its full

potential in the creation of novel and impactful molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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